molecular formula C13H19NO2S B11795910 tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B11795910
M. Wt: 253.36 g/mol
InChI Key: DZOKOTBLPQRNGP-UHFFFAOYSA-N
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Description

Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is an organic compound that features a pyrrolidine ring substituted with a thiophene group and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can be synthesized using iso-butoxycarbonyl chloride (i-BuOCOCl) via the mixed anhydride method . The reaction involves the formation of a mixed anhydride intermediate, which then reacts with the thiophene-substituted pyrrolidine to form the desired product. The reaction conditions typically involve the use of a base such as triethylamine and an organic solvent like dichloromethane .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the mixed anhydride method mentioned above can be scaled up for industrial purposes. The use of efficient mixing and temperature control is crucial to ensure high yields and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and thiophene group can interact with active sites of enzymes, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-Butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate is unique due to the specific positioning of the thiophene group on the pyrrolidine ring, which can influence its reactivity and interaction with other molecules. This unique structure can lead to distinct biological and chemical properties compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-thiophen-3-ylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-13(2,3)16-12(15)14-7-4-5-11(14)10-6-8-17-9-10/h6,8-9,11H,4-5,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZOKOTBLPQRNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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